(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
Overview
Description
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole are certain types of fungi, including Rhizoctonia solani , Fusarium graminearum , Botrytis cinerea , and Alternaria solani . These fungi are plant pathogens that can cause significant damage to crops.
Mode of Action
The compound interacts with these fungi by disrupting the permeability of their cell membranes . This disruption prevents the fungi from maintaining their internal environment, leading to their death.
Biochemical Pathways
The disruption of cell membrane permeability suggests that it may interfere with the fungi’s ability to regulate ion transport and other essential processes .
Pharmacokinetics
The compound’s effectiveness against various fungi suggests that it is likely to be well-absorbed and distributed within the fungal cells .
Result of Action
The result of the compound’s action is the death of the targeted fungi. This is evidenced by the compound’s antifungal activity in vitro, where it has been shown to be effective against several plant pathogens . In addition, scanning electron microscopy studies have shown that the compound can cause the mycelium of B. cinerea to become wrinkled, twisted, and clustered .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole. For example, the compound’s effectiveness may be affected by the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for several hours . The resulting product is then purified through distillation and other separation techniques.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping are employed to functionalize the pyrazole ring at specific positions . These methods are optimized to avoid side reactions and ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
Chemistry: In chemistry, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced chemical properties .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity of derivatives, making them potential candidates for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .
Comparison with Similar Compounds
- (4-(Trifluoromethyl)phenyl)methanamine
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine
- (5-(Trifluoromethyl)thiophen-3-yl)methanamine
Comparison: Compared to these similar compounds, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine is unique due to its pyrazole ring structure. This structure provides distinct chemical properties and reactivity, making it suitable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYMWMOKKONGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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